molecular formula C12H14O4 B1597712 5-(3-Methoxyphenyl)-5-oxovaleric acid CAS No. 845781-34-2

5-(3-Methoxyphenyl)-5-oxovaleric acid

Cat. No. B1597712
CAS RN: 845781-34-2
M. Wt: 222.24 g/mol
InChI Key: LMMKFQCREXZAJN-UHFFFAOYSA-N
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Description

The compound “5-(3-Methoxyphenyl)-5-oxovaleric acid” is a derivative of phenolic compounds, which are characterized by one or more hydroxyl groups attached to an aromatic ring . Phenolic compounds are known for their antioxidant properties and are found in a variety of foods .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as 2-methoxyphenols derivatives have been synthesized and characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .

Scientific Research Applications

Metabolic Signaling and Energy Expenditure

Research has shown that certain metabolites like 3-methyl-2-oxovaleric acid and 5-oxoproline, which are structurally related to 5-(3-Methoxyphenyl)-5-oxovaleric acid, play a significant role in metabolic signaling. These metabolites are secreted by brown and beige adipose tissue and influence systemic metabolism. They have been found to induce mitochondrial oxidative energy metabolism in skeletal myocytes and have implications in obesity and diabetes treatment due to their effects on energy expenditure and glucose and insulin homeostasis (Whitehead et al., 2021).

Pharmaceutical Applications

In pharmaceutical science, derivatives of compounds structurally similar to this compound are being developed. These compounds are explored for their potential pharmacological activities, such as antimicrobial effects. The research involves synthesizing and studying the physical-chemical properties of these compounds (Samelyuk & Kaplaushenko, 2013).

Chemical Synthesis and Analysis

Compounds structurally related to this compound are used in the synthesis of various chemical substances, including pharmaceutical intermediates. The development and validation of analytical methods to determine the impurities in these compounds are crucial for ensuring the quality of the final product. Such methods help in analyzing impurities and degradation products (Tang et al., 2010).

Biochemical and Molecular Research

Research into the structural properties and biological activities of compounds related to this compound is ongoing. This includes studies on their interactions with DNA, cytotoxicity, antibacterial activity, and potential use in treating diseases like tuberculosis. Such studies are crucial in understanding the biochemical pathways and therapeutic potential of these compounds (Gajera, Mehta & Patel, 2015).

properties

IUPAC Name

5-(3-methoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-16-10-5-2-4-9(8-10)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMKFQCREXZAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374886
Record name 5-(3-Methoxyphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845781-34-2
Record name 5-(3-Methoxyphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845781-34-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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